![molecular formula C21H22N2O2S B2996837 2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 896614-18-9](/img/structure/B2996837.png)
2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, it’s worth noting that similar compounds such as 4-Methoxyphenethylamine have been used as precursors for the synthesis of other organic compounds by the alkylation reaction .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a methoxyphenyl group, a thiazolyl group, and an acetamide group . The exact 3D structure may be viewed using specialized software .Chemical Reactions Analysis
Phenylacetamides, like this compound, can react with bases in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, sheds light on the metabolic pathways that similar compounds might undergo. These studies have implications for understanding the environmental and health impacts of such chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives, and evaluation of their antimicrobial activities, illustrate the potential pharmaceutical applications of thiazole-containing compounds like the one (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Protein Tyrosine Phosphatase 1B Inhibitors
The designed and synthesized ethyl acetamide derivatives, including those with a methoxyphenyl group, have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), suggesting potential applications in the treatment of diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Anion Coordination and Molecular Geometry
Research on amide derivatives' spatial orientations and their coordination with anions highlights the structural versatility of such compounds, which could be crucial for designing novel materials or catalysts (Kalita & Baruah, 2010).
Glutaminase Inhibitors
The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors demonstrate the therapeutic potential of acetamide derivatives in cancer treatment by targeting metabolic pathways (Shukla et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that 4-methoxyphenethylamine, a compound with a similar structure, is known to inhibit the monoamine oxidase . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.
Mode of Action
Based on the information about 4-methoxyphenethylamine, it can be inferred that this compound might interact with its target by inhibiting the action of the enzyme, thereby preventing the oxidation of monoamines .
Biochemical Pathways
Given the potential inhibition of monoamine oxidase, it could be inferred that the compound might affect the metabolic pathways of monoamines, such as serotonin, dopamine, and norepinephrine .
Result of Action
If the compound does indeed inhibit monoamine oxidase, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-3-7-17(8-4-15)21-23-18(14-26-21)11-12-22-20(24)13-16-5-9-19(25-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQSIKPTXTUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide |
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